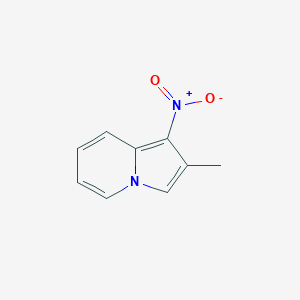

2-Methyl-1-nitroindolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-methyl-1-nitroindolizine |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-10-5-3-2-4-8(10)9(7)11(12)13/h2-6H,1H3 |

InChI Key |

MLYNHENUTHCWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Methyl 1 Nitroindolizine and Its Analogues

Foundational Methodologies for Indolizine (B1195054) Core Construction

The synthesis of the indolizine ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods available for its construction. These methodologies can be broadly categorized into cycloaddition reactions and annulation/condensation approaches.

Cycloaddition Reactions in Indolizine Ring System Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of the indolizine core. These reactions typically involve the reaction of a pyridinium (B92312) ylide with a suitable dipolarophile. The pyridinium ylide, a 1,3-dipole, can be generated in situ from the corresponding pyridinium salt.

For the synthesis of 2-methyl substituted indolizines, a common strategy involves the use of a pyridinium ylide derived from a 2-alkylpyridine. The subsequent reaction with an appropriate dipolarophile, such as an activated alkyne or alkene, leads to the formation of the indolizine ring after a cyclization and subsequent aromatization step, which often involves an oxidation or elimination reaction. nih.govchim.it

A variety of dipolarophiles can be employed, influencing the substitution pattern of the resulting indolizine. For instance, the reaction of a pyridinium ylide with an electron-deficient alkyne can directly lead to a substituted indolizine.

| Dipolarophile | Resulting Indolizine Substitution | Reference |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Ester groups at C1 and C2 | nih.gov |

| Ethyl propiolate | Ester group at C1 | General methodology |

| Acrylonitrile | Cyano group at C1 | General methodology |

Annulation and Condensation Approaches for Indolizine Scaffolds

Annulation and condensation reactions provide alternative and often more direct routes to the indolizine core. The Tschitschibabin reaction is a classic example, involving the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by cyclization. For the synthesis of 2-methylindolizine (B1618379), this would typically involve the reaction of 2-picoline (2-methylpyridine) with a suitable α-haloketone or α-haloaldehyde. nih.gov

Modern variations of these condensation strategies often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. For instance, copper-catalyzed coupling-annulation reactions of 2-alkylazaarenes with various partners have been developed for the synthesis of functionalized indolizines. organic-chemistry.org

A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has also been reported as an efficient method for constructing polysubstituted indolizines. nih.gov

Strategic Introduction and Positional Selectivity of the Nitro Group at Position 1

The introduction of a nitro group at the C1 position of the 2-methylindolizine core is a crucial step in the synthesis of the target compound. This can be achieved through either direct nitration of the pre-formed indolizine ring or via indirect routes involving the transformation of other functional groups.

Direct Nitration Methodologies

The direct nitration of 2-methylindolizine can lead to substitution at either the C1 or C3 position, depending on the reaction conditions. To achieve selective nitration at the C1 position, strongly acidic conditions are generally required. chim.it The use of a mixture of concentrated nitric acid and sulfuric acid is a common method for achieving this transformation. The strong acid protonates the indolizine ring, directing the electrophilic nitronium ion (NO₂⁺) to the C1 position.

| Reagent | Conditions | Major Product | Reference |

| HNO₃ / H₂SO₄ | Strongly acidic | 1-Nitro-2-methylindolizine | chim.it |

| HNO₃ / Acetic Anhydride (B1165640) | Mildly acidic | 3-Nitro-2-methylindolizine | chim.it |

The reaction mechanism involves the generation of the nitronium ion from nitric acid in the presence of the stronger sulfuric acid. This highly electrophilic species then attacks the electron-rich indolizine ring. The regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate). Under strongly acidic conditions, protonation of the ring alters the electron distribution, favoring attack at C1.

Indirect Routes to 1-Nitroindolizines

Indirect methods for the introduction of the nitro group at the C1 position offer an alternative when direct nitration is not feasible or provides low yields. These routes typically involve the synthesis of a 1-functionalized-2-methylindolizine, followed by conversion of the functional group into a nitro group.

One potential strategy involves the synthesis of 1-amino-2-methylindolizine. The amino group can then be converted to a diazonium salt, which can subsequently be displaced by a nitro group, for example, through a Sandmeyer-type reaction using sodium nitrite in the presence of a copper catalyst. The synthesis of 1-amino-2-methylindoline, a precursor to the aromatic indolizine, has been reported. researchgate.netresearchgate.net

Another indirect approach could involve the introduction of a nitroso group at the C1 position, followed by oxidation to the nitro group. The nitrosation of indolizines is a known reaction, and subsequent oxidation of the nitroso group can be achieved using various oxidizing agents.

Installation and Manipulation of the Methyl Group at Position 2

The presence of the methyl group at the C2 position is integral to the target molecule. Its installation is typically achieved during the construction of the indolizine core, as described in Section 2.1. For instance, using 2-picoline as a starting material in the Tschitschibabin reaction or related condensation reactions directly installs the methyl group at the desired position. nih.gov

While the primary focus is often on the synthesis of the core structure with the methyl group already in place, there are possibilities for the manipulation of this group for the synthesis of analogues. The methyl group on the indolizine ring can potentially undergo reactions such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further functionality. However, the reactivity of the indolizine ring towards electrophiles at other positions must be considered to ensure selectivity. The direct generation of a C,N-dianion from 2-methylindole has been shown to allow for the functionalization of the methyl group. rsc.org

Targeted Synthesis of 2-Methyl-1-nitroindolizine

The precise installation of substituents at the 1- and 2-positions of the indolizine core, particularly the introduction of a nitro group at the electron-rich C-1 position, requires carefully designed synthetic approaches.

Multi-step Linear and Convergent Synthetic Routes

The synthesis of this compound can be envisioned through multi-step sequences that construct the indolizine ring and then introduce the required functional groups. A plausible convergent approach would involve the preparation of a suitably substituted pyridine (B92270) precursor and a coupling partner, followed by a cyclization reaction.

One of the most effective methods for the synthesis of 1-nitroindolizine derivatives is the [3+2] annulation of pyridinium ylides with nitroalkenes. researchgate.net A highly efficient protocol involves the DBU-mediated reaction of pyridinium salts with β-nitrostyrenes in acetic acid. researchgate.net To specifically target this compound, a strategy could involve the reaction of a pyridinium salt derived from 2-picoline (2-methylpyridine) with a suitable nitroalkene.

A potential linear sequence could be conceptualized as follows:

Quaternization of 2-picoline: Reaction of 2-picoline with an α-halo carbonyl compound, such as phenacyl bromide, would yield the corresponding N-phenacyl-2-methylpyridinium bromide.

In situ generation of pyridinium ylide: Treatment of the pyridinium salt with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) generates the pyridinium ylide in situ.

[3+2] Cycloaddition with a nitroalkene: The ylide then undergoes a [3+2] cycloaddition reaction with a nitroalkene, for instance, β-nitrostyrene. Subsequent aromatization, often involving the elimination of a molecule, would lead to the formation of the 1-nitroindolizine ring system.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Picoline, Phenacyl bromide | - | N-phenacyl-2-methylpyridinium bromide |

| 2 | N-phenacyl-2-methylpyridinium bromide | DBU | Pyridinium ylide |

| 3 | Pyridinium ylide, β-nitrostyrene | Acetic Acid | 2-Methyl-1-nitro-3-phenylindolizine |

This table outlines a proposed multi-step synthetic route to a this compound derivative.

Development of One-Pot and Cascade Methodologies

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are highly desirable. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetate derivatives with bromonitroolefins has been developed for the synthesis of functionalized indolizines. nih.gov This approach offers a pathway to polysubstituted indolizines in moderate to excellent yields. nih.gov

A potential one-pot synthesis of a this compound derivative could be designed based on a cascade reaction. This would involve the reaction of a 2-alkylazaarene derivative, such as ethyl 2-(pyridin-2-yl)acetate, with a bromonitroolefin. nih.gov The reaction proceeds through a sequence of a Michael addition, an intramolecular nucleophilic substitution (SN2), and subsequent aromatization via the elimination of the nitro group. nih.gov To achieve a 1-nitro substituted product, modification of this cascade would be necessary, potentially by altering the starting materials or reaction conditions to favor retention of the nitro group.

Cascade reactions are powerful tools for the rapid construction of complex molecular architectures. nih.gov For instance, a simple and efficient cascade reaction has been developed for the synthesis of hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. nih.gov While not directly yielding the target molecule, this demonstrates the principle of using cascade sequences to build the indolizine core, which could be adapted for the synthesis of this compound.

Application of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of indolizine synthesis, several green chemistry approaches have been explored. These include the use of biocatalysts, microwave-assisted synthesis, and the utilization of greener solvents.

An innovative one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica as biocatalysts in an aqueous medium. nih.gov This enzymatic approach for the cycloaddition of in situ generated ylides with alkynes represents an eco-friendly alternative to traditional methods that often require harsh conditions and toxic catalysts. nih.gov

Microwave-assisted organic synthesis has also emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of indolizine derivatives. tandfonline.com This technique often leads to shorter reaction times and cleaner reaction profiles, contributing to a more sustainable process. tandfonline.com The use of alternative energy sources like microwave irradiation aligns with the principles of green chemistry by reducing energy consumption compared to conventional heating methods. scispace.com

Preparation of Structurally Diverse this compound Analogues

The biological activity and material properties of this compound can be fine-tuned by modifying its structure. This can be achieved by altering the core ring system or by introducing various functional groups at the peripheral positions.

Strategies for Ring System Modification and Expansion

Modification of the indolizine core can lead to novel heterocyclic systems with unique properties. One strategy involves the [8+2]-cycloaddition reaction of indolizines with suitable dienophiles. For example, treatment of a synthesized indolizine with diethyl acetylenedicarboxylate in the presence of a copper catalyst can lead to the formation of a pyrrolo[2,1,5-cd]indolizine system. nih.gov This reaction expands the π-conjugated system and can significantly alter the electronic and photophysical properties of the molecule.

Another approach to ring system modification is through cascade annulation reactions that lead to polycyclic fused heterocycles containing the indolizine core. scispace.com These strategies allow for the construction of more complex and rigid molecular architectures.

Diversification and Functionalization at Peripheral Positions

The functionalization of the indolizine ring at positions other than C-1 and C-2 allows for the generation of a library of analogues with diverse properties. The reactivity of the indolizine nucleus towards electrophilic substitution can be exploited for this purpose.

A common strategy for functionalization is the direct lithiation of the indolizine ring, followed by quenching with an electrophile. nih.gov For example, 2-substituted indolizines can be selectively lithiated at the 5-position, allowing for the introduction of various functional groups such as formyl or iodo groups. nih.gov The resulting 5-substituted indolizines can then be further modified, for instance, through Suzuki cross-coupling reactions of 5-iodoindolizines with boronic acids. nih.gov

Stereoselective Synthesis of Chiral Indolizine Derivatives

The synthesis of enantioenriched indolizine derivatives is a critical area of research, as the stereochemistry of these molecules often dictates their biological activity and material properties. While numerous methods exist for the non-asymmetric synthesis of the indolizine core, achieving high levels of stereocontrol remains a significant challenge. Successful catalytic asymmetric syntheses have historically focused on Friedel–Crafts-type reactions to install a single stereocenter at the C3-position of the indolizine ring. rsc.org However, recent advancements have enabled the development of more complex strategies capable of generating multiple stereocenters and axial chirality with high fidelity.

A notable breakthrough is the development of a synergistic copper (Cu) and iridium (Ir) dual-catalysis system for the enantio- and diastereodivergent synthesis of 2,3-fused indolizine derivatives. rsc.orgresearchgate.net This method facilitates a cascade allylic alkylation/Friedel–Crafts-type reaction that can create up to three contiguous stereogenic centers with excellent stereoselective control. rsc.orgresearchgate.net The remarkable aspect of this dual-catalytic system is the ability to predictably access all four possible stereoisomers of the product by simply choosing the appropriate combination of chiral ligands for the copper and iridium catalysts. rsc.org This provides a powerful tool for systematically exploring the structure-activity relationships of chiral indolizine analogues.

The stereochemical outcome is dictated by the pairwise combination of the metal catalysts and their associated chiral ligands. For instance, in the synthesis of 2-naphthyl fused indolizine 3k , the combination of [Cu(I)/(R,Rp)-L1] with [Ir(I)/(R,R,Ra)-L5] yields the (1S,3R,4R) isomer, which has been confirmed by X-ray diffraction analysis. rsc.org By switching the ligand configurations, the other three stereoisomers can be selectively produced. rsc.org

| Entry | Cu Catalyst Ligand | Ir Catalyst Ligand | Product Stereoisomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (R,Rp)-L1 | (R,R,Ra)-L5 | (1S,3R,4R)-3a | 85 | >20:1 | 99 |

| 2 | (S,Sp)-L2 | (R,R,Ra)-L5 | (1R,3S,4R)-3a | 79 | >20:1 | 98 |

| 3 | (R,Rp)-L1 | (S,S,Sa)-L6 | (1S,3R,4S)-3a | 80 | 19:1 | 99 |

| 4 | (S,Sp)-L2 | (S,S,Sa)-L6 | (1R,3S,4S)-3a | 83 | >20:1 | 99 |

Another effective strategy for introducing chirality involves the rhodium-catalyzed asymmetric allylation of pyridine derivatives, followed by a Tschitschibabin reaction. This sequence provides a highly regio- and enantioselective route to 3-allylindolizines, which are valuable precursors for more complex molecules. organic-chemistry.org The use of a tert-butyl-substituted chiral bisoxazolinephosphine ligand is crucial for achieving high yields and excellent enantiomeric excess. organic-chemistry.org

Furthermore, the concept of atroposelective synthesis has been successfully applied to create axially chiral indolizine frameworks. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for this purpose. They can facilitate the dearomative and desymmetrizative higher-order [8+2] cycloaddition between indolizines and maleimides, leading to atropoisomeric endo-cyclazines with high enantioselectivity (up to 98:2 e.r.). researchgate.net Additionally, CPAs have been employed to catalyze the Paal–Knorr reaction between 3-aminoindolizines and 1,4-diketones, affording a novel class of axially chiral indolizine-pyrrole compounds with excellent enantioselectivity under mild conditions. rsc.org

These advanced catalytic methods represent significant progress in the stereoselective synthesis of chiral indolizines, moving beyond single stereocenters to the controlled construction of complex, multi-stereocenter and axially chiral molecules.

Mechanistic and Reactivity Studies of 2 Methyl 1 Nitroindolizine

Electronic Structure and Reactivity Profile of the Indolizine (B1195054) System

The indolizine scaffold is a 10 π-electron aromatic system, isomeric with indole (B1671886), composed of a fused pyridine (B92270) and pyrrole (B145914) ring. This structure is characterized as π-excessive, making it highly reactive towards electrophiles, particularly at the five-membered ring (positions C1, C2, and C3).

The introduction of a strongly electron-withdrawing nitro group at the C1 position significantly modulates the electronic properties of the indolizine ring. This substituent drastically alters the electron density distribution across the heterocyclic system. Quantum-chemical CNDO/2 calculations have shown that the nitro group substantially decreases the electron population at the C1 and C3 positions of the five-membered ring and, to a lesser extent, at the C5 and C7 positions of the six-membered ring. msu.ru This effect is a result of the potent -I (inductive) and -M (mesomeric) effects of the NO₂ group, which pull electron density away from the aromatic core.

The table below, based on quantum-chemical calculation data, illustrates the calculated changes in electron population on the indolizine ring system upon introduction of a nitro group at C1, compared to the parent 2-methylindolizine (B1618379). msu.ru

Table 1: Calculated Electron Population Changes in the Indolizine Ring

| Atomic Position | Electron Population (2-methylindolizine) | Electron Population (2-methyl-1-nitroindolizine) | Change in Electron Density |

|---|---|---|---|

| C1 | - | -0.128 | Significant Decrease |

| C3 | -0.198 | -0.093 | Decrease |

| C5 | -0.076 | -0.031 | Decrease |

Note: Data derived from CNDO/2 calculations as reported in the literature. msu.ru The values represent the net charge on the atoms.

The reactivity and regioselectivity of the indolizine system are governed by the positions of greatest electron density. For the parent indolizine, electrophilic substitution occurs preferentially at the C3 and C1 positions of the five-membered ring. The presence of substituents, however, can precisely direct the outcome of these reactions. numberanalytics.comchemistrysteps.com

In the case of 2-methylindolizine, the methyl group at C2 provides a slight activating effect. The synthesis of this compound itself is a prime example of regiochemical control. Nitration of 2-methylindolizine using a potent nitrating mixture, such as nitric acid in sulfuric acid (HNO₃/H₂SO₄), preferentially yields the 1-nitro derivative. chim.it This outcome contrasts with nitration under milder acidic conditions (e.g., in acetic anhydride), which typically results in substitution at the C3 position. chim.it This demonstrates that reaction conditions are a critical factor in controlling the regioselectivity of electrophilic attack on the indolizine nucleus.

Further studies on substituted nitroindolizines show that in 6- or 8-nitroindolizines, electrophilic reactions like acylation and nitration are directed to the C3 position. msu.ru This highlights the powerful directing influence of existing substituents on the regiochemical outcome of subsequent transformations.

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, enabling a range of subsequent chemical modifications of the this compound core.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and is readily applicable to nitroaromatic heterocycles. While specific documented examples for the reduction of this compound are not prevalent, standard methodologies are expected to be effective. The resulting 1-amino-2-methylindolizine is a valuable intermediate for further functionalization. rsc.org

Common reductive methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method for converting nitro groups to primary amines.

Metal/Acid Reduction: Classic methods employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are robust for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) offers a safer alternative to using hydrogen gas.

Partial reduction to the hydroxylamino intermediate can also be achieved under controlled conditions, for instance, using zinc dust in the presence of ammonium chloride.

Table 2: Common Reductive Methodologies for Nitro Group Conversion

| Reagent(s) | Resulting Functional Group | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amino (-NH₂) | Methanol or Ethanol solvent, room temperature |

| Fe, HCl | Amino (-NH₂) | Aqueous ethanol, reflux |

| SnCl₂, HCl | Amino (-NH₂) | Ethanol, reflux |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) | Water/Ethanol, controlled temperature |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and other aromatic systems bearing strongly electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.com The nitro group is one of the most powerful activating groups for SₙAr reactions. pressbooks.pub It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for nucleophilic attack. wikipedia.org

In this compound, the nitro group at the C1 position renders this carbon atom highly electrophilic. This activation makes the C1 position susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines), potentially leading to the displacement of the nitro group. byjus.com For the reaction to proceed, the nitro group must function as a leaving group, which is possible, although less common than halide displacement. The viability of the nitro group as a leaving group in SₙAr is enhanced in highly activated systems. Although specific examples involving this compound are scarce in the literature, the electronic principles of SₙAr suggest that this transformation is mechanistically feasible with potent nucleophiles.

Aromatic nitro compounds are known to participate in a variety of photochemical reactions upon excitation with UV or visible light. These reactions often involve the excited triplet state of the nitroarene and can lead to unique chemical transformations not accessible through thermal methods.

General classes of photoinduced reactions for nitroarenes include:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), the excited nitro group can abstract a hydrogen atom, initiating a radical pathway that can lead to reduction to nitroso, hydroxylamino, or amino groups.

Oxygen Transfer: Photoexcited nitroarenes can react with substrates like alkenes in a radical cycloaddition event, leading to a dioxazolidine intermediate that fragments to yield carbonyl compounds. This serves as an alternative to ozonolysis. researchgate.net

Intramolecular Cyclization: If a suitable group is present elsewhere in the molecule, intramolecular hydrogen abstraction by the excited nitro group can lead to cyclization products.

While these are established photoreactions for many nitroaromatic systems, specific studies on the photochemical behavior of this compound are not widely reported. However, the photoinduced formation of 1-nitroindolizine from 2-(3-nitrophenyl)pyridine (B1594272) via a sigmatropic shift has been observed, indicating that the indolizine nucleus is involved in photochemical processes. This suggests that this compound is likely to exhibit rich and complex photochemistry, representing an area for future investigation.

Reactions at the Indolizine Ring System

The reactivity of the this compound core is characterized by a range of transformations, including functionalization through electrophilic and nucleophilic attacks, participation in cycloaddition reactions, and utility in palladium-catalyzed cross-coupling reactions.

Electrophilic and Nucleophilic Functionalization of the Indolizine Core

The indolizine ring is π-electron rich, making it susceptible to electrophilic substitution, primarily at the C-3 position. However, the presence of the nitro group at C-1 and the methyl group at C-2 in this compound significantly influences the regioselectivity of these reactions.

In contrast, nucleophilic functionalization of the indolizine core is less common but can be achieved under specific conditions. The nitro group can activate the ring towards nucleophilic attack. For instance, studies on related nitro-substituted pyridines have shown that the nitro group can be displaced by sulfur nucleophiles. nih.govmdpi.com While direct studies on this compound are limited, the principles of nucleophilic aromatic substitution suggest that strong nucleophiles could potentially attack the ring, leading to substitution products. The regioselectivity of such reactions would be dictated by the electronic influence of both the nitro and methyl substituents.

Recent research has highlighted methods for the nucleophilic functionalization of N-heterocycles under metal- and base-free conditions, which could be applicable to the indolizine system. rsc.orgnih.gov

Cycloaddition and Pericyclic Reactions Involving the Indolizine Moiety

Indolizines are known to participate in [8π+2π] cycloaddition reactions, where the indolizine acts as the 8π component. mdpi.comresearchgate.net These reactions, which are a type of pericyclic reaction, provide a powerful method for the construction of more complex fused heterocyclic systems. dspmuranchi.ac.inmsu.eduegyankosh.ac.inprgc.ac.inspcmc.ac.in The reaction of indolizines with electron-deficient alkynes or alkenes typically leads to the formation of cycl[3.2.2]azines. mdpi.com

For this compound, the presence of the electron-withdrawing nitro group can influence the dienophilic reactivity of the indolizine system. Quantum chemical calculations on related 6-nitroindolizines suggest that the mechanism of cycloaddition can vary from a concerted to a stepwise dipolar process, depending on the nature of the dienophile. msu.ruacs.org For instance, reactions with electron-rich dienophiles might proceed through an 'inverse' dipolar cycloaddition mechanism. msu.ru The reaction of 7-Methyl-6-nitro-2-phenylindolizine with an aminoacetylene resulted in a [4+2] cycloadduct rather than the expected [8+2] product, highlighting the complex reactivity of nitroindolizines. acs.org

| Reactant | Product Type | Reaction Conditions | Reference |

| 7-Methyl-6-nitro-2-phenylindolizine | [4+2] Cycloadduct | With 1-(diethylamino)-2-methylacetylene | acs.org |

| 6-Nitroindolizine | Cycl[3.2.2]azine and byproduct | With dimethyl acetylenedicarboxylate (B1228247) (DMAD) | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions at Various Ring Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org While the direct application to this compound is not extensively documented, the functionalization of the broader indolizine scaffold through these methods is known. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to introduce aryl groups onto the indolizine ring. uni-mainz.de

The general mechanism for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product. nobelprize.org For this compound, the introduction of a halide at a specific position would be a prerequisite for its participation in such coupling reactions. The development of palladium-catalyzed reactions of aryl(dimethyl)silanols also presents a potential avenue for the functionalization of suitably substituted indolizine derivatives. organic-chemistry.orgnih.gov

Mechanistic Investigations of Reaction Pathways and Transition States

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies.

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters such as reactant concentrations, temperature, and catalysts. msu.edu For electrophilic substitution reactions on indolizines, kinetic studies have confirmed that processes like nitration and nitrosation can proceed through an attack on the conjugate acid of the indolizine. chim.it

While specific kinetic data for this compound is scarce in the literature, studies on related systems provide valuable insights. For example, kinetic investigations into the reductive functionalization of other nitroaromatic compounds have been used to elucidate complex, multi-step reaction mechanisms involving catalytic cycles. nih.gov Such studies often involve monitoring the change in concentration of reactants or products over time using techniques like NMR spectroscopy. msu.edu

Isotopic Labeling Experiments for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. scripps.edu In this technique, an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C). nih.govbiorxiv.orgeurisotop.comrsc.org The position of the isotopic label in the product molecule can then be determined, often by mass spectrometry or NMR spectroscopy.

For instance, in the context of cycloaddition reactions of indolizines, isotopic labeling could be used to distinguish between a concerted [8+2] mechanism and a stepwise mechanism involving a zwitterionic intermediate. By labeling a specific position on either the indolizine or the dienophile, the connectivity in the final product would reveal the pathway taken. While no specific isotopic labeling studies on this compound were found, this methodology remains a critical tool for detailed mechanistic investigations in organic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the types and numbers of unique atoms in a molecule.

¹H NMR: The proton NMR spectrum of 2-Methyl-1-nitroindolizine is expected to show distinct signals for each of the aromatic protons on the indolizine (B1195054) ring and a characteristic singlet for the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the inherent aromaticity of the bicyclic system. Protons on the six-membered ring (C5 to C8) would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and each other. The proton at C3 would likely be a singlet, and the methyl protons at C2 would also present as a singlet, likely in the δ 2.5-3.0 ppm range.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The carbon atom attached to the nitro group (C1) would be significantly deshielded. The methyl carbon would appear at high field (δ 15-25 ppm), while the remaining sp² hybridized carbons of the indolizine core would resonate in the aromatic region (δ 110-150 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, can provide direct information about the nitrogen environments. Two signals would be anticipated: one for the pyridinic nitrogen within the indolizine ring and another at a much different chemical shift for the nitrogen atom of the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar heterocyclic systems. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~140-150 |

| 2 | - | ~145-155 |

| 3 | ~7.5 (s, 1H) | ~115-125 |

| 5 | ~8.2 (d, 1H) | ~120-130 |

| 6 | ~7.2 (t, 1H) | ~115-125 |

| 7 | ~7.4 (t, 1H) | ~120-130 |

| 8 | ~7.8 (d, 1H) | ~110-120 |

| 8a | - | ~135-145 |

| CH₃ | ~2.7 (s, 3H) | ~15-25 |

Two-dimensional (2D) NMR experiments are indispensable for establishing atomic connectivity and spatial relationships, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, it would clearly show correlations between adjacent protons on the six-membered ring (e.g., H5-H6, H6-H7, H7-H8), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. It is crucial for piecing together the molecular skeleton by connecting proton signals to non-protonated (quaternary) carbons, such as C1, C2, and C8a. For instance, correlations from the methyl protons to C1, C2, and C3 would confirm the position of the methyl and nitro groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a planar molecule like indolizine, NOESY can confirm the proximity of substituents. For example, a NOE correlation between the methyl protons (on C2) and the proton at C3 would be expected.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. triprinceton.orguc.edu These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. researchgate.netsurfacesciencewestern.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. triprinceton.org Key expected absorptions for this compound include:

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The conjugation with the indolizine ring may shift these values.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic ring system in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. triprinceton.org It is complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. surfacesciencewestern.com For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic rings are expected to produce strong Raman signals.

Table 2: Principal Vibrational Bands Expected for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| NO₂ Asymmetric Stretch | 1550-1500 | IR (Strong) |

| Aromatic C=C/C=N Stretch | 1600-1450 | IR, Raman |

| NO₂ Symmetric Stretch | 1360-1300 | IR (Strong), Raman (Strong) |

| C-N Stretch | 1300-1200 | IR |

| Aromatic C-H Bend (out-of-plane) | 900-675 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π-systems, known as chromophores, absorb light in this region. lumenlearning.com The indolizine ring is a chromophore, and its absorption profile is significantly modified by the attached nitro and methyl groups. The extended conjugation in this compound is expected to result in characteristic π → π* transitions. The presence of the nitro group, with its non-bonding electrons, may also allow for n → π* transitions. The spectrum would likely exhibit multiple absorption bands, with the position and intensity (molar absorptivity, ε) being sensitive to solvent polarity. upi.edu The extended π-system typically shifts the maximum absorption wavelength (λ_max) to longer values compared to the unsubstituted indolizine core. lumenlearning.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. spectralworks.com This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₉H₈N₂O₂), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural clues. libretexts.org Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO).

Table 3: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₉H₈N₂O₂]⁺ | 176.0586 |

| [M-NO]⁺ | [C₉H₈NO]⁺ | 146.0606 |

| [M-NO₂]⁺ | [C₉H₈N]⁺ | 130.0657 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Studies on indolizine derivatives have utilized this method to understand the electronic effects of substituents on the ring system's geometry. iucr.org For this compound, the crystal structure determination is a crucial part of its characterization. iucr.org Research has shown that the presence of an electron-withdrawing nitro group at the C1 position leads to a discernible shortening of the C2-C3 bond length, providing experimental evidence for the resonance delocalization within the molecule. iucr.org The analysis would also confirm the planarity of the bicyclic indolizine core and the orientation of the nitro and methyl groups relative to the ring.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell (ų). |

| Z | The number of molecules per unit cell. |

| Final R indices [I>2σ(I)] | A measure of the goodness of fit between calculated and observed diffraction data. |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is a critical factor governing the physical properties of a compound. For indolizine derivatives, single-crystal X-ray diffraction is the definitive method for determining their crystal packing and the intricate network of intermolecular forces at play. nih.gov While a specific, detailed crystal structure analysis for this compound is noted in the literature, the broader study of substituted indolizines provides significant insight into the interactions that likely govern its packing. iucr.orgiucr.org

Hydrogen Bonds: C-H···O and C-H···N hydrogen bonds are frequently observed, often forming dimeric motifs that serve as fundamental building blocks for the larger crystal structure. nih.govasianpubs.org Given the presence of a nitro group (a potent hydrogen bond acceptor) and a methyl group in this compound, it is highly probable that C-H···O interactions play a significant role in its crystal packing.

π···π Stacking Interactions: The aromatic nature of the indolizine ring system facilitates π···π stacking interactions. These interactions occur between the electron-rich π systems of adjacent molecules, contributing to the stabilization of the crystal structure, often by organizing molecules into infinite stacks. mdpi.com

The interplay of these forces determines the final packing arrangement. For instance, in some derivatives, the packing is driven by π···π stacking, which is then further stabilized by weaker C-H···N interactions. mdpi.com Computational tools such as Hirshfeld surface analysis are often employed to visualize and quantify these non-covalent interactions and their impact on the crystal packing. mdpi.comrsc.org

A summary of intermolecular interactions commonly found in indolizine derivatives is presented below.

| Interaction Type | Description | Relevant Functional Groups in this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Nitro group (acceptor), Methyl C-H (donor), Ring C-H (donor) |

| π···π Stacking | Non-covalent attraction between aromatic rings. | Indolizine aromatic system |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule |

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state examines the three-dimensional arrangement of atoms within the molecule as it exists in the crystal lattice. For indolizine derivatives, a key feature is the planarity of the bicyclic ring system. iucr.org

Studies on various substituted indolizines show that the indolizine ring itself is largely planar. The substituents, however, can influence the local geometry. The planarity of substituents with respect to the indolizine ring is generally maintained unless significant steric hindrance is present. iucr.org In the case of this compound, the primary conformational question would involve the orientation of the nitro group at the C1 position and the methyl group at the C2 position relative to the indolizine plane.

The presence of the electron-withdrawing nitro group at the C1 position has a notable electronic effect on the indolizine ring. Structural studies on related compounds have shown that a nitro group at position 1 leads to a shortening of the C2-C3 bond length, indicating a specific resonance contribution that alters the bond distribution within the five-membered ring. iucr.org This electronic influence is a crucial aspect of its solid-state conformation. In contrast, substituents at the 3-position cause a shortening of the C1-C2 bond. iucr.org The six-membered ring of the indolizine core typically displays an alternation of double and single bonds from C5 to C9. iucr.org

While significant conformational flexibility, such as the free rotation of large substituent groups, is more limited in the rigid crystalline state compared to in solution, specific orientations are adopted to maximize favorable intermolecular interactions and minimize steric repulsion within the packed lattice. utdallas.edu

Circular Dichroism (CD) Spectroscopy for Chiral Indolizine Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com The parent compound, this compound, is achiral and therefore does not exhibit a CD signal. However, this technique is invaluable for studying chiral derivatives of indolizine.

If a chiral center were introduced into the this compound scaffold, for example, by attaching a chiral substituent, the resulting enantiomers would produce mirror-image CD spectra. This makes CD spectroscopy an excellent tool for:

Determining Absolute Configuration: By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute three-dimensional arrangement of atoms in a chiral indolizine derivative can be determined. nih.gov

Studying Molecular Conformation: The CD spectrum is highly sensitive to the molecule's conformation. nih.govnih.gov Changes in the orientation of different parts of the molecule can lead to significant changes in the CD signal, allowing for detailed conformational analysis in solution.

Monitoring Supramolecular Assembly: CD spectroscopy is exceptionally sensitive to the formation of chiral supramolecular structures. nih.gov It has been used to study the inclusion of fluorescent indolizine derivatives within the chiral cavity of cyclodextrins and to monitor the formation of chiral self-assemblies in solution. rsc.orgresearchgate.net

In essence, while not applicable to this compound itself, CD spectroscopy represents a critical method for the stereochemical and structural elucidation of its chiral analogues. nih.gov

Advanced Spectroscopic Hyphenated Techniques for Characterization

The characterization of this compound, especially when present in complex mixtures or at low concentrations, benefits immensely from the use of hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection method, leveraging the strengths of both. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of organic molecules. ajrconline.org LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would allow for its separation from starting materials, byproducts, and impurities, while simultaneously providing its molecular weight with high accuracy and sensitivity. ajrconline.orgasdlib.org

Tandem Mass Spectrometry (MS-MS): Often used in conjunction with LC-MS (LC-MS/MS), this technique provides structural information by fragmenting a selected ion (such as the molecular ion of this compound). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and elucidation of its chemical framework. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS is another powerful hyphenated technique. It offers superior separation resolution for many volatile compounds. asdlib.org this compound could potentially be analyzed by GC-MS to separate it from other volatile components in a sample and obtain its mass spectrum for identification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an LC system with an NMR spectrometer. ajrconline.org It allows for the acquisition of detailed NMR spectra (such as ¹H and ¹³C NMR) of compounds as they elute from the chromatography column. This is exceptionally powerful for the unambiguous structure elucidation of novel compounds or impurities in a mixture without the need for prior isolation. ajrconline.org

These advanced methods provide a comprehensive analytical toolkit for the separation, identification, and detailed structural characterization of this compound and related compounds. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its physical and chemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), ab initio, and semi-empirical methods, are instrumental in providing a detailed understanding of the electron distribution and energy levels within 2-Methyl-1-nitroindolizine.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can be employed to determine the optimized ground state geometry, bond lengths, bond angles, and dihedral angles. For this compound, the indolizine (B1195054) core is expected to be largely planar, with the methyl and nitro groups introducing minor deviations.

The introduction of a methyl group at the 2-position and a nitro group at the 1-position significantly influences the electronic distribution within the indolizine ring system. The methyl group acts as a weak electron-donating group, while the nitro group is a strong electron-withdrawing group. These opposing electronic effects create a push-pull system that can lead to interesting electronic properties. DFT studies on related nitro-containing heterocyclic compounds have shown that the nitro group significantly lowers the energy of the molecular orbitals. bohrium.com

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C1-N (nitro) Bond Length | ~1.45 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C2-C (methyl) Bond Length | ~1.51 Å |

| C1-C2 Bond Length | ~1.38 Å |

| N4-C5 Bond Length | ~1.39 Å |

| C8-N4 Bond Length | ~1.37 Å |

| O-N-O (nitro) Bond Angle | ~125° |

| C1-C2-C3 Dihedral Angle | ~0° |

Note: These are predicted values based on calculations on similar substituted indolizine and nitroaromatic compounds. Actual experimental values may differ.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous theoretical treatment of the electronic structure. While computationally more demanding than DFT, they can offer benchmark data for electronic properties. Ab initio calculations have been used to study the structure and protonation of indolizine derivatives. researchgate.net These methods can be used to calculate ionization potentials, electron affinities, and dipole moments with high accuracy.

Semi-empirical methods, such as AM1 and PM3, are less computationally intensive and can be used for larger systems or for preliminary calculations. While less accurate than DFT or ab initio methods, they can provide useful qualitative insights into the electronic properties of this compound.

The electronic properties of indolizine and its derivatives are significantly influenced by the nature and position of substituents. acs.org The combination of an electron-donating methyl group and an electron-withdrawing nitro group in this compound is expected to result in a significant dipole moment and a reduced HOMO-LUMO gap compared to the parent indolizine.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions can guide experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra (UV-Vis) of molecules. The predicted absorption maxima (λmax) and oscillator strengths can provide insights into the electronic transitions occurring within the molecule. The push-pull nature of the substituents in this compound is expected to lead to a significant bathochromic (red) shift in the UV-Vis spectrum compared to unsubstituted indolizine.

Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations can aid in the assignment of experimental NMR spectra and provide a detailed picture of the electronic environment around each nucleus. The electron-withdrawing nitro group is predicted to cause a downfield shift for nearby protons and carbons, while the methyl group will have a smaller, upfield-shifting effect.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shift (H3) | ~7.5-8.0 ppm |

| 1H NMR Chemical Shift (H5) | ~8.0-8.5 ppm |

| 13C NMR Chemical Shift (C1) | ~140-145 ppm |

| 13C NMR Chemical Shift (C2) | ~130-135 ppm |

| UV-Vis λmax | ~380-420 nm |

Note: These are estimated values based on computational studies of related indolizine derivatives and are subject to variation depending on the solvent and computational method used.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes locating transition states and calculating activation energies, which provides a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of indolizine derivatives often involves 1,3-dipolar cycloaddition reactions. nih.govrsc.org Computational studies can model these reactions to understand the energetic profiles of different pathways, helping to explain observed product distributions and optimize reaction conditions. For this compound, theoretical calculations could be used to investigate the mechanism of its formation, for instance, through the nitration of 2-methylindolizine (B1618379).

The reactivity of this compound in various chemical reactions can also be explored computationally. For example, the susceptibility of the indolizine ring to electrophilic or nucleophilic attack can be assessed by calculating molecular electrostatic potential (MEP) maps and Fukui functions. The nitro group is expected to deactivate the five-membered ring towards electrophilic substitution, while the six-membered ring's reactivity might be less affected.

Many reactions involving substituted indolizines can lead to multiple regioisomers or stereoisomers. Computational studies can provide valuable insights into the factors governing regioselectivity and stereoselectivity by comparing the energies of different transition states leading to the various possible products. In reactions involving this compound, the directing effects of the methyl and nitro groups will play a crucial role in determining the outcome of the reaction. For instance, in electrophilic aromatic substitution, the preferred site of attack can be predicted by calculating the relative stabilities of the sigma complexes formed at different positions on the indolizine ring. Studies on the hydrogenation of substituted indolizines have utilized theoretical calculations to rationalize the observed diastereoselectivity. nih.govacs.org

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and conformational flexibility of this compound. The indolizine core, a bicyclic aromatic system, is largely planar. However, the presence of the methyl and nitro substituents introduces potential for conformational isomerism, primarily concerning the rotation of the nitro group relative to the indolizine ring.

Density Functional Theory (DFT) calculations would be the primary method to determine the molecule's optimized geometry. These calculations would model the electronic structure to find the lowest energy arrangement of the atoms. A key parameter in the conformational analysis of nitroaromatic compounds is the dihedral angle between the plane of the aromatic ring and the plane of the nitro group. For many nitro-substituted aromatic systems, a planar or near-planar conformation is energetically favored as it allows for maximum conjugation between the nitro group's π-system and the aromatic ring. However, steric hindrance from the adjacent methyl group at the 2-position could force the nitro group to twist out of the plane, impacting the molecule's electronic properties and reactivity.

Potential Energy Surface Mapping

To systematically explore the conformational possibilities, a Potential Energy Surface (PES) map would be generated. This involves calculating the molecule's total energy for a series of fixed geometries. Specifically, the dihedral angle of the C1-N bond (connecting the nitro group to the indolizine ring) would be systematically rotated, and the energy at each step would be calculated.

The resulting data, when plotted, reveals the energy landscape of this rotation. The minima on this surface correspond to the most stable, low-energy conformations, while the maxima represent high-energy, transition-state conformations. This analysis would precisely quantify the energy barrier to rotation for the nitro group and identify the most probable orientation it adopts. It is anticipated that the PES would show distinct energy wells corresponding to specific rotational angles that minimize steric clash with the 2-methyl group while attempting to maintain electronic conjugation.

Table 1: Hypothetical Potential Energy Surface (PES) Data Points for Nitro Group Rotation in this compound

| Dihedral Angle (C2-C1-N-O) | Relative Energy (kcal/mol) | Conformation Stability |

| 0° | High | Sterically hindered (eclipsed) |

| 30° | Intermediate | Partially stable |

| 60° | Low | Stable conformer |

| 90° | High | Transition state |

| 120° | Low | Stable conformer |

| 150° | Intermediate | Partially stable |

| 180° | High | Sterically hindered (eclipsed) |

Note: This table is illustrative and represents the type of data that would be generated from a PES scan. Actual values require specific DFT calculations.

Solvation Effects on Molecular Conformation and Reactivity

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly by the solvent. This compound, with its polar nitro group, is expected to exhibit notable solvent effects. Computational methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate these effects.

Charge Distribution and Reactivity Predictions

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Computational chemistry offers several tools for this, including the calculation of Fukui functions and the generation of molecular electrostatic potential maps.

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

f+ indicates the propensity of a site for nucleophilic attack (attack by an electron-rich species).

f- indicates the propensity for electrophilic attack (attack by an electron-deficient species).

For this compound, the indolizine ring is known to be π-excessive, with the highest electron density typically at the C3 position. mdpi.com Therefore, the C3 atom would be predicted to have a high f- value, making it the most likely site for electrophilic substitution. Conversely, the strong electron-withdrawing nature of the nitro group would render the C1 position and the nitrogen atom of the nitro group electron-deficient, suggesting these sites would be susceptible to nucleophilic attack (high f+ values).

Electrostatic Potential Maps (ESP): An ESP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are potential sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

The ESP map of this compound would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, due to the high electronegativity of oxygen. A region of positive potential would likely be centered around the C1 carbon and the nitrogen of the nitro group. The π-rich five-membered ring of the indolizine core would exhibit a less negative potential compared to the six-membered ring, reflecting its higher electron density.

Table 2: Predicted Reactivity Sites in this compound Based on Theoretical Descriptors

| Atomic Site | Predicted Fukui Function (f-) | Predicted Fukui Function (f+) | Predicted Electrostatic Potential | Predicted Reactivity |

| C1 | Low | High | Positive | Susceptible to nucleophilic attack |

| C3 | High | Low | Negative | Susceptible to electrophilic attack |

| C5 | Medium | Low | Slightly Negative | Moderate electrophilic attack |

| N (Nitro group) | Low | High | Positive | Susceptible to nucleophilic attack |

| O (Nitro group) | Low | Medium | Very Negative | H-bond acceptor, site for electrophiles |

Investigation of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or in solution is governed by non-covalent intermolecular forces. These interactions are crucial for determining physical properties like melting point and solubility, as well as influencing crystal packing.

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors (like O-H or N-H), the oxygen atoms of the nitro group are potent hydrogen bond acceptors. Therefore, in the presence of molecules with C-H bonds, weak C-H···O hydrogen bonds could form. If crystallized from a protic solvent, stronger O-H···O or N-H···O hydrogen bonds would be expected. Computational analysis can identify and quantify the strength of these interactions.

π-π Stacking: The planar, aromatic structure of the indolizine ring system makes it highly susceptible to π-π stacking interactions. These interactions, driven by dispersion forces, involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. Quantum chemical calculations can determine the optimal geometry (e.g., slipped-parallel or T-shaped) and the binding energy of these interactions. nih.gov The presence of the polar nitro group can influence the nature of the stacking, often favoring antiparallel arrangements to minimize electrostatic repulsion. These stacking forces are expected to play a significant role in the crystal lattice formation of the compound.

Exploration of Biological Activities and Molecular Mechanisms

In Vitro Assessment Methodologies for Investigating Biological Responses

The exploration of a novel compound's biological activity typically commences with a suite of in vitro assessments. These preliminary screenings are crucial for identifying potential therapeutic effects or toxicological profiles. Methodologies are selected to provide a broad yet detailed overview of the compound's cellular and molecular interactions.

Cellular assays are fundamental in determining the effect of a compound on whole, living cells. A standard approach involves exposing various cell lines (e.g., cancer cell lines, primary cells) to the compound and measuring outcomes such as cell viability, proliferation, apoptosis, or specific signaling pathway modulation. For a compound like 2-Methyl-1-nitroindolizine, researchers would typically design assays to screen for potential anticancer, anti-inflammatory, or antimicrobial activities. However, no such studies have been documented for this specific molecule.

To understand the specific molecular targets of a compound, enzyme inhibition and receptor binding assays are employed. These studies can reveal if a compound interacts with specific enzymes or receptors, which is often the basis of its biological effect. For instance, indolizine (B1195054) derivatives have been investigated for activities such as monoamine oxidase inhibition. A hypothetical study on this compound would involve screening it against a panel of relevant enzymes and receptors to identify any potential interactions. To date, no such binding or inhibition data for this compound has been published.

Cell-free systems provide a simplified environment to study direct molecular interactions without the complexity of a whole cell. These systems are invaluable for elucidating the precise mechanism of action of a compound. For example, a cell-free transcription/translation system could determine if this compound directly affects protein synthesis. As with other assessment methodologies, there is no available research that has utilized cell-free systems to investigate this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By synthesizing and testing a series of related compounds (analogues), researchers can identify key structural features responsible for the observed effects.

The initial phase of an SAR study involves identifying which parts of the molecule are essential for its activity (the pharmacophore). This is achieved by systematically modifying different functional groups on the parent molecule, in this case, this compound, and observing how these changes impact its biological activity. As no biological activity has been reported for the parent compound, no SAR studies have been initiated.

Once an initial SAR is established, medicinal chemists can rationally design and synthesize new analogues with predicted enhanced activity or improved properties. This iterative process of design, synthesis, and testing is fundamental to drug discovery. The absence of initial biological data for this compound precludes any rational design of analogues.

Mechanistic Investigations of Biological Effects

Detailed mechanistic studies on this compound are not currently found in the available scientific literature.

Identification and Validation of Molecular Targets and Pathways

There is no available information identifying or validating specific molecular targets or biological pathways for this compound.

Analysis of Intracellular Signaling Cascades Affected by this compound

Specific data on the effects of this compound on intracellular signaling cascades have not been reported.

Exploration of Prodrug Strategies and Metabolic Activation Pathways (non-clinical)

Research into prodrug strategies or the metabolic activation pathways of this compound has not been documented in the public domain.

Antimicrobial and Antiviral Activity Research (focus on in vitro and mechanistic insights)

There is currently no published research detailing the in vitro antimicrobial or antiviral activities of this compound or the mechanistic insights into such potential activities.

Antiproliferative and Cytotoxic Potential Studies in Cancer Cell Lines (focus on in vitro and mechanistic insights)

Studies on the in vitro antiproliferative and cytotoxic potential of this compound against cancer cell lines, including any mechanistic investigations, are not available in the reviewed scientific literature.

Modulatory Effects on Specific Biological Processes (e.g., inflammation, oxidative stress at a cellular/molecular level)

There is no available data on the modulatory effects of this compound on cellular or molecular processes such as inflammation or oxidative stress.

In-depth Analysis of this compound Reveals Limited Research Data

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound “this compound” remains scarce. Extensive database queries for this specific molecule, including its synthesis, properties, and applications, did not yield sufficient data to construct a thorough scientific article as requested.

The initial investigation sought to explore the advanced applications and future research directions of this compound, focusing on its potential as a synthetic intermediate, its use in the development of chemical probes and biosensors, and its applications in materials science. However, the search results consistently led to information on related but structurally distinct compounds, such as isomers like 2-Methyl-6-nitroindolizine and 2-Methyl-8-nitroindolizine, or the analogous indole (B1671886) compound, 2-Methyl-1-nitroindole.

This lack of specific data prevents a detailed discussion of the topics outlined in the requested article structure. Key areas that could not be addressed due to the absence of relevant research include:

Advanced Applications and Future Research Directions

Exploration in Materials Science and Optoelectronic Applications:Research detailing the synthesis of organic semiconductors or dyes derived from this compound, or investigations into its photophysical properties and energy transfer mechanisms, could not be located.

It is possible that 2-Methyl-1-nitroindolizine is a novel or exceptionally niche compound that has not yet been extensively studied or reported in peer-reviewed literature. Consequently, without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research and synthesis of this compound are necessary before its properties and potential applications can be meaningfully evaluated and discussed.

Information on "this compound" Currently Unavailable

Initial research efforts to gather information on the chemical compound "this compound" have not yielded specific data related to its synthesis, properties, or applications. Searches for this particular compound have instead returned information on structurally similar but distinct molecules, including various isomers of methyl-nitroindole and methyl-nitroaniline, as well as 2-Methyl-8-nitroindolizine.

This lack of available data prevents the construction of a detailed scientific article focusing solely on "this compound" as requested. The advanced topics outlined for the article, such as novel catalytic approaches, flow chemistry applications, unexplored reactivity, chemoinformatics integration, and potential for self-assembly, presuppose a foundational body of research that does not appear to be publicly accessible for this specific compound.

Further investigation into specialized chemical databases and literature would be required to ascertain if "this compound" has been synthesized and characterized. Without such foundational information, any attempt to generate the requested article would be speculative and not based on established scientific findings.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-1-nitroindolizine using pyridine derivatives?

- Methodological Answer : Synthesis typically involves cyclization of pyridine derivatives under controlled conditions. Key parameters include:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitro-group incorporation .

- Catalysts : Copper(I) iodide or palladium complexes improve yields by facilitating cyclization (e.g., 65–85% yield with CuI) .

- Stoichiometry : A 1:1.2 molar ratio of pyridine precursor to nitroating agent minimizes byproducts .

- Data Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridine derivative | CuI | DMF | 100 | 85 | |

| Pyridine-N-oxide | None | Acetonitrile | 120 | 27 |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methyl at C2, nitro at C1) .

- X-ray Crystallography : Resolves the fused bicyclic system and confirms substituent orientation .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 176.18 for CHNO) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of nitroindolizines .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns resolve isomers when substituent regiochemistry is ambiguous .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in electrophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity (e.g., nitro-group orientation at C1 vs. C3) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as DMF stabilizing nitro-group intermediates .

- Hammett Plots : Correlate substituent electronic effects with reaction rates to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 27% vs. 85%) for this compound?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (e.g., catalyst loading, solvent purity) to identify yield-limiting factors .

- Reproducibility Protocols : Adopt standardized reporting (e.g., detailed reaction conditions in supplemental data) per Medicinal Chemistry Research guidelines .

- Byproduct Profiling : Use LC-MS to detect side reactions (e.g., over-nitration or ring-opening) that reduce yield .

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodological Answer :

- Steric Shielding : Bulkier reagents (e.g., tert-butyl nitrite) favor substitution at less hindered positions (e.g., C6 over C3) .

- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophiles to specific sites .

- Solvent Effects : Polar solvents stabilize transition states for meta-substitution pathways .

Q. What methodologies validate the biological interaction mechanisms of this compound with protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) and kinetics (k/k) .

- X-ray Crystallography : Resolves ligand-protein co-crystal structures to identify binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interaction energetics .

Key Guidelines for Reporting

- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry standards, including detailed supplemental data for synthesis and characterization .

- Data Contradiction Analysis : Apply qualitative research frameworks (e.g., triangulation of spectroscopic, computational, and kinetic data) to reconcile discrepancies .

- Ethical Data Sharing : Adhere to open-data principles for raw spectra and crystallography files, ensuring transparency in computational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products